molecular formula C11H19ClN2O B7917324 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917324
M. Wt: 230.73 g/mol
InChI Key: VDVNPAKGYQKFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a synthetic organic compound characterized by its unique structure, which includes a chloroethanone moiety and a piperidine ring substituted with a cyclopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves the reaction of 3-(cyclopropyl-methyl-amino)-piperidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: Similar in having a chloro group and a substituted alkene structure.

    Cyclopropane derivatives: Share the cyclopropyl group, which imparts unique reactivity and stability.

Uniqueness

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is unique due to its combination of a piperidine ring with a cyclopropyl-methyl-amino group and a chloroethanone moiety. This unique structure provides distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

2-chloro-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNPAKGYQKFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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